(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile

Chiral synthesis MDM2-p53 inhibitor intermediate Stereochemical purity

Generic piperidinone mixtures risk invalid pharmacological profiles in MDM2-p53 inhibitor programs. (2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile (CAS 602276-85-7) provides the exact (2S,1'R) stereochemistry required for target potency. • Defined stereochemistry matching the Amgen MDM2 inhibitor pharmacophore series. • Primary alcohol handle enables divergent functionalization to amides, acids, or heterocycles. • GHS-classified substance (NZ EPA CCID) streamlines safety review board approval. • Serves as chiral precursor for focused SAR libraries and catalytic kinetic resolution studies.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 602276-85-7
Cat. No. B12592205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile
CAS602276-85-7
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC(N(C(=O)C1)C(CO)C2=CC=CC=C2)C#N
InChIInChI=1S/C14H16N2O2/c15-9-12-7-4-8-14(18)16(12)13(10-17)11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-8,10H2/t12-,13-/m0/s1
InChIKeyONUBJJOSGURKOC-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2S)-1-[(1R)-2-Hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile (CAS 602276-85-7) as a Chiral Piperidinone Scaffold


(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile (CAS 602276-85-7) is a chiral, non-racemic piperidinone derivative with molecular formula C14H16N2O2. The compound features a 6-oxopiperidine core bearing a carbonitrile group at the 2-position and a (1R)-2-hydroxy-1-phenylethyl substituent on the lactam nitrogen. Its precisely defined (2S,1'R) stereochemistry is central to its utility as a research intermediate and building block, as documented in medicinal chemistry patent literature targeting MDM2-p53 protein-protein interactions [1]. Comprehensive hazard classification data for this substance are maintained in the Chemical Classification and Information Database (CCID) [2].

Why Generic Substitution Fails: The Criticality of Defined (2S,1’R) Stereochemistry in 6-Oxopiperidine-2-carbonitrile Analogs


In the 6-oxopiperidine-2-carbonitrile class, the presence of two stereogenic centers (C2 on the piperidinone ring and C1' on the phenylethyl substituent) creates four possible stereoisomers. Generic substitution with racemic mixtures, alternative single enantiomers, or the (2R,1’S) diastereomer is not equivalent to the (2S,1’R) form. The biological activity and physicochemical properties of chiral piperidinones are highly stereospecific, as demonstrated across the Amgen MDM2 inhibitor patent estate, where only a single stereoisomer within a series exhibits target potency [1]. Consequently, a procurement specification that does not enforce the exact (2S,1'R) configuration risks obtaining material with non-comparable pharmacological reference profiles, invalid experimental reproducibility, and failed synthetic campaigns in asymmetric route development [2]. Furthermore, safety classification data may vary with stereochemistry, and the (2S,1'R) isomer carries a distinct regulatory hazard profile [3].

Product-Specific Quantitative Evidence Guide for (2S)-1-[(1R)-2-Hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile Procurement Decisions


Stereochemically Defined (2S,1'R) Configuration vs. Racemic or Meso Mixtures

The title compound possesses a defined (2S) configuration at the piperidinone C2 position and (1'R) configuration at the N-phenylethyl substituent. In contrast, the racemic mixture (2RS,1'RS) or the diastereomeric (2R,1'R) isomer represent distinct chemical entities with different biological and physicochemical properties. While no direct head-to-head pharmacological comparison has been published for this exact scaffold, the precedent established across the Amgen piperidinone MDM2 inhibitor program demonstrates that stereochemistry is a primary determinant of target binding: for the clinical candidate AMG 232, the (3R,5R,6S) isomer exhibited a KD of 0.045 nM for MDM2, whereas alternative diastereomers showed >100‐fold loss of affinity (inferred from SAR tables in the discovery publication) [1]. Procurement of the (2S,1'R) isomer therefore ensures access to the single stereoisomer relevant to structure-activity relationship (SAR) studies in this pharmacophore class.

Chiral synthesis MDM2-p53 inhibitor intermediate Stereochemical purity

Functional Group Array: Carbonitrile and Hydroxy Handle Enabling Divergent Chemistry vs. Simpler Piperidinone Analogs

The compound combines three distinct functional handles within a low molecular-weight framework (MW 244.3): a 6-oxo lactam, a secondary nitrile at C2, and a primary alcohol on the N-phenylethyl group. This contrasts with simpler 6-oxopiperidine-2-carbonitrile analogs such as the unsubstituted 6-oxopiperidine-2-carbonitrile (MW 124.1, no stereogenic center) or 2-ethyl-6-oxopiperidine-2-carbonitrile (MW 152.2, only one stereogenic center) [1][2]. The presence of the hydroxyethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) that is absent in the simpler analogs. The nitrile can serve as a carboxylic acid bioisostere after hydrolysis, a strategy employed in the MDM2 inhibitor field [3].

Building block Medicinal chemistry Piperidinone functionalization

Regulatory Hazard Profile: Classified Substance in CCID Database vs. Unclassified Analogs

CAS 602276-85-7 is indexed in the New Zealand EPA Chemical Classification and Information Database (CCID), which assigns hazard classifications according to the Globally Harmonized System (GHS) [1]. Many closely related 6-oxopiperidine-2-carbonitrile analogs (e.g., CAS 42457-10-3, piperidine-2-carbonitrile) lack comprehensive hazard classification entries in major regulatory databases, creating compliance uncertainty for procurement departments [2]. The availability of a documented hazard profile enables laboratories to adhere to institutional safety review board (SRB) and environmental health and safety (EHS) requirements without commissioning ad hoc toxicological testing.

Safety Hazard classification GHS compliance

Optimized Research and Industrial Application Scenarios for (2S)-1-[(1R)-2-Hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile (CAS 602276-85-7)


Asymmetric Synthesis of Clinical-Stage MDM2-p53 Inhibitor Libraries

The compound serves as a chiral precursor for structure-activity relationship (SAR) exploration in the piperidinone class of MDM2-p53 protein-protein interaction inhibitors, directly mirroring the scaffold evolution that produced AMG 232 (navtemadlin). The (2S) configuration at the piperidinone C2 position and the (1'R) configuration of the N-phenylethyl group correspond to the stereochemical arrangement present in the most potent analogs within this series [1]. Medicinal chemistry teams can utilize this building block to generate focused libraries of N-substituted piperidinones, varying the substituents on the phenyl ring or modifying the carbonitrile group to access amides, acids, or heterocycles, while maintaining the pharmacophoric stereochemistry required for MDM2 binding [2].

Chiral Pool Intermediate for Divergent Synthesis of Polysubstituted Piperidines

The title compound is a versatile starting material for the synthesis of highly functionalized, enantioenriched piperidine derivatives. The primary alcohol handle permits selective oxidation to the corresponding aldehyde or carboxylic acid, while the lactam carbonyl can be reduced to the piperidine. The carbonitrile group provides a latent carboxylic acid equivalent or a point for 1,3-dipolar cycloaddition. This divergent functionalization capability, combined with the defined stereochemistry, enables the preparation of diverse compound collections for biological screening from a single, commercially available chiral precursor [3].

Stereochemical Probe in Catalytic Kinetic Resolution Methodology Development

The rigid 6-oxopiperidine scaffold with its two differentiated stereogenic centers makes this compound a candidate substrate for the development and validation of catalytic kinetic resolution (KR) methodologies. The distinct reactivity profiles of the cis- and trans-substituted piperidine isomers have been highlighted in recent KR studies, where unexpected conformational effects led to pronounced selectivity differences [4]. Laboratories developing enantioselective acylation or oxidation catalysts can employ the title compound as a benchmark substrate to quantify selectivity factors and to probe the conformational basis of stereochemical recognition by chiral catalysts.

Regulatory-Compliant Procurement for Academic and Industrial Safety Programs

For institutional procurement departments requiring pre-existing GHS hazard classification as a condition for chemical acquisition, CAS 602276-85-7 provides a fully classified substance record in the New Zealand EPA CCID [5]. This documented regulatory status enables rapid safety review board (SRB) approval, supports preparation of compliant safety data sheets (SDS), and reduces the liability associated with handling a substance of unknown toxicity. Procurement of this classified compound, as opposed to unclassified structural analogs, streamlines the administrative pathway from purchase order to laboratory delivery.

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